![molecular formula C21H17N3O B6485237 N-(3,5-dimethylphenyl)phenazine-1-carboxamide CAS No. 923186-00-9](/img/structure/B6485237.png)
N-(3,5-dimethylphenyl)phenazine-1-carboxamide
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Overview
Description
“N-(3,5-dimethylphenyl)phenazine-1-carboxamide”, also known as Phenazine-1-carboxamide (PCN), is a phenazine derivative . It is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Chemical Reactions Analysis
The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . q RT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .Scientific Research Applications
Photodynamic Therapy (PDT)
Phenazines, including N-(3,5-dimethylphenyl)phenazine-1-carboxamide, have shown promising results in Photodynamic Therapy (PDT). PDT is a therapeutic modality that can be applied with many photosensitizing compounds. It has shown promising results in damaging abnormal cell growth such as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .
Antimicrobial Photodynamic Therapy (aPDT)
Phenazines are also used in antimicrobial Photodynamic Therapy (aPDT). This medical modality has high specificity and selectivity in the treatment of infections caused by a virus, bacteria, protozoa, and fungi, as well as several cardiovascular, dermatological, and other diseases related to abnormal cell growth .
Biocontrol Activity
Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens. The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Electron Shuttles
Phenazines serve as electron shuttles to alternate terminal acceptors, modifying cellular redox states .
Cell Signaling
Phenazines act as cell signals that regulate patterns of gene expression .
Biofilm Formation
Phenazines contribute to biofilm formation and architecture, enhancing bacterial survival .
Mechanism of Action
Target of Action
N-(3,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the pathogens themselves, particularly those that affect plants .
Mode of Action
PCN interacts with its targets by disrupting their normal cellular functions. It has been found to induce apoptosis in certain cancer cell lines, suggesting that it may interact with cellular components involved in cell survival and death . The exact mode of action of PCN is still under investigation, but it is known to involve the inhibition of anti-apoptotic Bcl-2 family proteins .
Biochemical Pathways
The biosynthesis of PCN involves several biochemical pathways. In Pseudomonas chlororaphis HT66, a bacterium that produces PCN, the expression of genes phzI, phzR, and phzE was found to be markedly increased, suggesting their involvement in PCN biosynthesis . These genes are likely part of the phenazine biosynthesis pathway, which is responsible for the production of various phenazine derivatives .
Pharmacokinetics
chlororaphis HT66 . This suggests that genetic factors can influence the bioavailability of PCN.
Result of Action
The action of PCN results in the inhibition of fungal phytopathogens, making it a potential biocontrol agent . In addition, PCN has been found to selectively induce apoptosis in lung and breast cancer cell lines, suggesting potential anticancer activity .
Future Directions
The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . Due to its innate inhibition potential of antiapoptotic Bcl-2 family proteins, PCN may be used as a potent anticancer agent against both lung and breast cancer .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-10-14(2)12-15(11-13)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXJUFWNVFGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)phenazine-1-carboxamide |
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